
1H-Indole-3-acetic acid, 4-nitrophenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenyl 1H-Indole-3-acetic Acid Ester is a synthetic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 1H-Indole-3-acetic Acid Ester typically involves the esterification of 1H-indole-3-acetic acid with 4-nitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include anhydrous solvents like dichloromethane and are performed under inert atmosphere to prevent moisture interference.
Industrial Production Methods
While specific industrial production methods for 4-Nitrophenyl 1H-Indole-3-acetic Acid Ester are not well-documented, the general approach would involve large-scale esterification processes. These processes would utilize continuous flow reactors to ensure efficient mixing and reaction control, along with automated systems for monitoring and maintaining optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 1H-Indole-3-acetic Acid Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and indole derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products
Oxidation: Nitro-indole derivatives.
Reduction: Amino-indole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
4-Nitrophenyl 1H-Indole-3-acetic Acid Ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl 1H-Indole-3-acetic Acid Ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s nitrophenyl group can participate in electron transfer reactions, while the indole moiety can interact with biological macromolecules through π-π stacking and hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic Acid: A naturally occurring plant hormone with similar structural features but lacks the nitrophenyl group.
4-Nitrophenyl Acetate: Shares the nitrophenyl ester functionality but lacks the indole moiety.
1H-Indole-3-acetic Acid Methyl Ester: Similar ester structure but with a methyl group instead of the nitrophenyl group.
Uniqueness
4-Nitrophenyl 1H-Indole-3-acetic Acid Ester is unique due to the combination of the indole and nitrophenyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for studying complex
Properties
CAS No. |
5157-45-9 |
|---|---|
Molecular Formula |
C16H12N2O4 |
Molecular Weight |
296.28 g/mol |
IUPAC Name |
(4-nitrophenyl) 2-(1H-indol-3-yl)acetate |
InChI |
InChI=1S/C16H12N2O4/c19-16(22-13-7-5-12(6-8-13)18(20)21)9-11-10-17-15-4-2-1-3-14(11)15/h1-8,10,17H,9H2 |
InChI Key |
IENNLMOTZKBUKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[(3R,5R,9R,10R,13S,14S,17S)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid](/img/structure/B13415231.png)

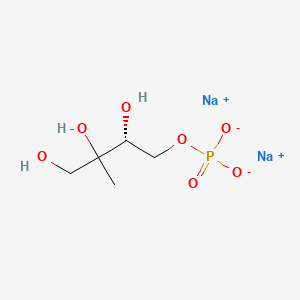

![8-({[4-(4-[4-(Hydroxymethyl)phenyl]-6-{[(2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxan-2-yl)phenyl]methyl}amino)-8-oxooctanoic acid](/img/structure/B13415252.png)
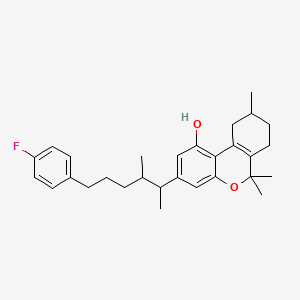
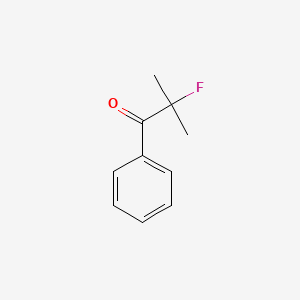
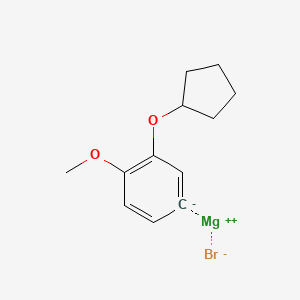
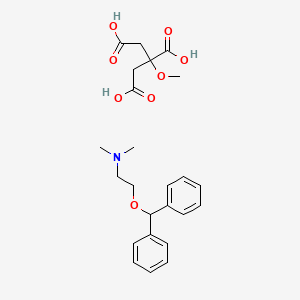
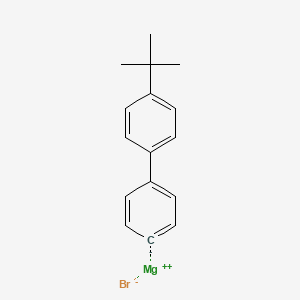
![2-Trimethylsilylethyl 1-methyl-4-[[1-methyl-4-[(1-methylimidazole-2-carbonyl)amino]pyrrole-2-carbonyl]amino]pyrrole-2-carboxylate](/img/structure/B13415292.png)

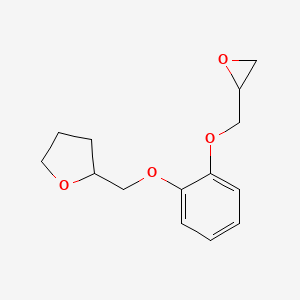
![1-Fluoro-2-[(S)-methanesulfinyl]benzene](/img/structure/B13415321.png)
